2-Chloro-4'-nitrobenzophenone

Vue d'ensemble

Description

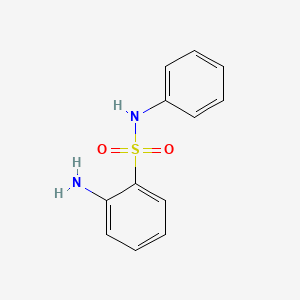

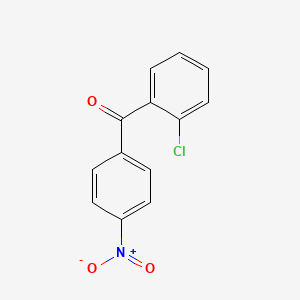

2-Chloro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It has a molecular weight of 261.66 g/mol . The IUPAC name for this compound is (2-chlorophenyl)- (4-nitrophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-nitrobenzophenone consists of a benzene ring with a nitro group at the 4’ position and a chlorine atom at the 2 position . The InChI code for this compound is 1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H .Physical And Chemical Properties Analysis

2-Chloro-4’-nitrobenzophenone is a light yellow solid . It has a molecular weight of 261.66 g/mol and a complexity of 321 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Applications De Recherche Scientifique

Electrochemical Properties

- Reduction Mechanism in Aqueous Medium: The electrochemical reduction of nitrobenzophenone derivatives, including 4-nitrobenzophenone which is structurally related to 2-Chloro-4'-nitrobenzophenone, has been studied in aqueous media. This research provides insights into the reduction mechanisms, involving steps like dehydration to nitroso compounds and further reduction to hydroxylamino forms. Such studies are crucial for understanding the behavior of these compounds in different pH environments and their potential applications in electrochemistry (Laviron, Meunier‐Prest, & Lacasse, 1994).

Crystal Growth and Characterization

- Growth Using Bridgman Technique: The growth of crystals like 4-chloro-3-nitrobenzophenone, closely related to 2-Chloro-4'-nitrobenzophenone, using the Bridgman technique has been explored. These studies involve the examination of crystalline perfection and analysis of their fluorescence spectra, which is important for applications in materials science and optoelectronics (Aravinth, Babu, & Ramasamy, 2014).

Molecular Structure and Spectroscopic Assessment

- Vibrational and Electronic Properties: The vibrational and electronic properties of compounds like 2-chloro-5-nitrobenzophenone have been studied, offering insights into their molecular structure, charge density distribution, and chemical reactivity. Such studies are vital for understanding the properties of these compounds for potential use in various scientific applications, including nonlinear optics and molecular docking (Arulaabaranam, Muthu, Mani, & Irfan, 2022).

Orientations Futures

The future directions for 2-Chloro-4’-nitrobenzophenone could involve further exploration of its potential therapeutic effects. For instance, 2-chloro-4-nitrobenzoic acid, a related compound, is being studied as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-4’-nitrobenzophenone are bacterial proteins involved in cell division, such as FtsZ . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .

Mode of Action

2-Chloro-4’-nitrobenzophenone interacts with its targets through a series of biochemical reactions. For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2-Chloro-4’-nitrobenzophenone to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Biochemical Pathways

The compound affects the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 2-Chloro-4’-nitrobenzophenone to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Result of Action

The action of 2-Chloro-4’-nitrobenzophenone results in the disruption of bacterial cell division, thereby inhibiting the growth of bacteria . This makes it a potential candidate for the development of new antibacterial agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4’-nitrobenzophenone. For example, the compound’s degradation and its interaction with targets can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound is a common chlorinated nitrophenol pollutant, and its environmental fate is of great concern .

Propriétés

IUPAC Name |

(2-chlorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHOYTXNCOKBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356609 | |

| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77778-73-5 | |

| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B1607078.png)

![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)

![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)